2-Aminopyrimidine-5-carboximidamide is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a carboximidamide functional group. The molecular formula for this compound is , and it features a pyrimidine backbone, which is a six-membered ring containing four carbon atoms and two nitrogen atoms at the 1 and 3 positions. The presence of the amino group at the 2 position and the carboximidamide group at the 5 position contributes to its chemical reactivity and biological activity.
The chemical reactivity of 2-aminopyrimidine-5-carboximidamide is influenced by its functional groups. It can undergo various reactions such as:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or different functionalities.
Research indicates that 2-aminopyrimidine-5-carboximidamide and its derivatives possess significant biological activities. They have been studied for their potential as:
The biological activities of these compounds are often linked to their ability to interact with specific biological targets, such as enzymes or receptors.
Several synthetic methods have been developed for producing 2-aminopyrimidine-5-carboximidamide:
These methods highlight the versatility and efficiency of synthesizing derivatives of 2-aminopyrimidine-5-carboximidamide.
The applications of 2-aminopyrimidine-5-carboximidamide and its derivatives span various fields:
Interaction studies involving 2-aminopyrimidine-5-carboximidamide focus on its binding affinity with biological targets:
Understanding these interactions is crucial for optimizing the design of new compounds with improved biological activity.
Several compounds share structural similarities with 2-aminopyrimidine-5-carboximidamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminopyrimidine | Lacks carboximidamide group; basic structure | |
| 4-Aminopyrimidine | Amino group at the 4-position; different reactivity | |
| 2-Amino-4,6-dichloropyrimidine | Halogenated version; altered biological activity | |
| Guanidine | Simple structure; used in various synthesis reactions |
The uniqueness of 2-aminopyrimidine-5-carboximidamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties. Its ability to act as both a nucleophile and an inhibitor makes it a versatile compound for further research and application in medicinal chemistry.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-aminopyrimidine-5-carboximidamide, derived from the parent pyrimidine ring system. The numbering begins at the nitrogen atom in the pyrimidine ring, with the amino group (-NH₂) occupying position 2 and the carboximidamide group (-C(=NH)-NH₂) at position 5. This nomenclature aligns with IUPAC Rule C-141.3 for substituted pyrimidines, prioritizing functional groups in descending order of suffix priority (carboximidamide > amino).
The systematic name distinguishes it from structural analogs such as 2-aminopyrimidine-5-carboxamide (which contains a carbonyl group instead of an imine) and pyrimidine-2-carboximidamide (where substitution occurs at position 2 rather than 5). The carboximidamide group’s presence introduces unique electronic and steric properties, influencing tautomerism and reactivity.
The molecular formula of 2-aminopyrimidine-5-carboximidamide is C₅H₇N₅, calculated as follows:
This yields a molecular weight of 137.15 g/mol (calculated as: (5 × 12.01) + (7 × 1.01) + (5 × 14.01)). Experimental mass spectrometry data for related compounds, such as pyrimidine-2-carboximidamide (C₅H₆N₄, MW 122.13 g/mol), corroborate the accuracy of this calculation. The carboximidamide group contributes to the compound’s polarity, with a computed topological polar surface area (TPSA) of 103 Ų, suggesting high solubility in polar solvents.
The compound exhibits two primary forms of isomerism:
The carboximidamide group (-C(=NH)-NH₂) exists in equilibrium with its tautomeric form, -C(NH₂)=NH, via proton transfer between the imine and amine nitrogens (Figure 1). This tautomerism is influenced by solvent polarity and pH, with the imine form predominating in non-aqueous media. Additionally, the amino group at position 2 may participate in ring-chain tautomerism, though this is less energetically favorable due to aromatic stabilization.
Delocalization of π-electrons across the pyrimidine ring and carboximidamide group enhances stability. The amino group at position 2 donates electron density into the ring, while the carboximidamide’s imine nitrogen withdraws electron density, creating a polarized electronic structure.
¹H NMR:
¹³C NMR:
Key absorption bands include:
The molecular ion peak appears at m/z *137. Fragmentation patterns include:
The synthesis of 2-aminopyrimidine-5-carboximidamide represents a significant area of research in heterocyclic chemistry, with various reaction pathways established for its preparation [2]. The selection of appropriate precursors plays a crucial role in determining the efficiency, yield, and purity of the final product [3]. Several synthetic routes have been developed, each with distinct advantages and limitations based on the starting materials employed [4].
Guanidine derivatives serve as essential precursors for the synthesis of 2-aminopyrimidine-5-carboximidamide, providing the necessary nitrogen-containing framework [5]. The reaction typically involves the condensation of guanidine with appropriate carbonyl compounds to form the pyrimidine ring structure [6]. Guanidine hydrochloride and guanidine nitrate are commonly employed due to their stability and reactivity profiles [7]. These compounds react with aldehydes and cyanoketones in a controlled environment to yield the desired 2-aminopyrimidine scaffold [8].
The reaction pathway proceeds through an initial nucleophilic attack by guanidine on the carbonyl carbon, followed by cyclization to form the pyrimidine ring [9]. This mechanism involves the formation of imine intermediates that subsequently undergo intramolecular cyclization to establish the heterocyclic structure [10]. The carboximidamide functionality at the 5-position is typically introduced through appropriate functionalization of the precursors or through post-synthetic modifications [11].
Beyond guanidine-based approaches, several alternative precursor systems have been developed for the synthesis of 2-aminopyrimidine-5-carboximidamide [12]. These include:
The selection of these precursor systems depends on factors such as availability, cost, reaction conditions, and desired product purity [16]. Each system offers distinct advantages in terms of reaction time, yield, and environmental impact [17].
The formation of 2-aminopyrimidine-5-carboximidamide follows several mechanistic pathways depending on the precursors employed [18]. Table 1 summarizes the major reaction pathways and their key characteristics.
Table 1: Reaction Pathways for 2-Aminopyrimidine-5-carboximidamide Synthesis
| Reaction Pathway | Key Intermediates | Rate-Determining Step | Selectivity Factors | Optimization Parameters |
|---|---|---|---|---|
| Guanidine-Aldehyde-Cyanoketone Condensation | Imine intermediate → Cyclization | Cyclization | Steric hindrance, Electronic effects | Temperature, Catalyst loading |
| Biginelli-type Multicomponent Reaction | Dihydropyrimidine → Oxidation | Oxidative aromatization | Catalyst selectivity | Reaction time, Temperature |
| Knoevenagel-Addition-Cyclization Sequence | Knoevenagel adduct → Cyclization | Ring closure | Base strength, Solvent effects | pH, Reaction time |
| Vilsmeier-Haack-Condensation | β-Chlorovinyl aldehyde → Condensation | Condensation | Base strength, Temperature | Base type, Solvent |
| Cascade [4+2] Annulation | Dihydropyrimidine → Aromatization | Annulation | Orbital symmetry | Reaction time, Temperature |
The Guanidine-Aldehyde-Cyanoketone condensation pathway represents one of the most efficient routes, with cyclization typically serving as the rate-determining step [19]. The Biginelli-type multicomponent reaction offers advantages in terms of atom economy but may require additional oxidation steps to achieve the desired aromaticity [20]. The Knoevenagel-Addition-Cyclization sequence provides good control over regioselectivity but can be sensitive to base strength and solvent effects [21].
The development of solvent-free methodologies for the synthesis of 2-aminopyrimidine-5-carboximidamide represents a significant advancement in green chemistry approaches [22]. These methods eliminate or substantially reduce the use of organic solvents, thereby minimizing environmental impact while often enhancing reaction efficiency [23].
Solvent-free synthesis of 2-aminopyrimidine-5-carboximidamide operates on several key principles that contribute to its effectiveness [24]. The absence of solvent increases the concentration of reactants, often leading to enhanced reaction rates through proximity effects [25]. Additionally, the elimination of solvent-solute interactions can alter reaction pathways and selectivity patterns, sometimes favoring desired product formation [26].
The optimization of solvent-free conditions requires careful consideration of several parameters, including:
A particularly effective solvent-free approach involves the use of chitosan as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carboximidamide [28]. This method utilizes the active amino and hydroxyl groups of chitosan to facilitate the reaction between guanidines, aldehydes, and cyanoketones under mild conditions at approximately 85°C [9].
The reaction proceeds efficiently without solvent, yielding the desired product in 75-85% yield within 2-4 hours [29]. The chitosan catalyst can be readily recovered and reused, further enhancing the sustainability profile of this methodology [9]. The absence of solvent not only reduces environmental impact but also simplifies purification procedures, as fewer impurities are generated during the reaction [30].
Multicomponent reactions under solvent-free conditions offer another optimized approach for the synthesis of 2-aminopyrimidine-5-carboximidamide [31]. These reactions typically involve the combination of 2-amino-4,6-dichloropyrimidine with appropriate amines in the presence of triethylamine at 80-90°C [28]. The solvent-free environment facilitates efficient mixing and interaction of the components, resulting in high yields (85-95%) within 4-8 hours [32].
The optimization of these multicomponent approaches focuses on several key factors:
Microwave irradiation has emerged as a powerful tool for optimizing solvent-free synthesis of 2-aminopyrimidine-5-carboximidamide [34]. This approach combines the advantages of solvent-free conditions with the efficiency of microwave heating, resulting in significantly reduced reaction times and often improved yields [31].
The microwave-assisted methodology typically involves the reaction of chalcones with guanidine hydrochloride under microwave irradiation at approximately 150°C [35]. The reaction completes within 15-30 minutes, yielding the desired product in 68-82% yield [31]. The rapid heating and specific microwave effects contribute to the efficiency of this approach, making it particularly suitable for rapid synthesis and optimization studies [36].
The development of effective catalytic systems represents a critical aspect of optimizing the synthesis of 2-aminopyrimidine-5-carboximidamide. Various catalysts have been employed to enhance reaction rates, improve selectivity, and increase overall yields [37]. These catalytic systems operate through different mechanisms, each offering distinct advantages for specific reaction conditions and precursor combinations [38].
Heterogeneous catalysts have gained significant attention for the synthesis of 2-aminopyrimidine-5-carboximidamide due to their recyclability and operational simplicity [39]. Chitosan stands out as an efficient heterogeneous catalyst, with its active amino and hydroxyl groups facilitating the reaction between guanidines, aldehydes, and cyanoketones [9]. The catalyst operates at moderate temperatures (approximately 85°C) and can be easily recovered for reuse, making it environmentally favorable [40].
Other heterogeneous catalytic systems include:
Lewis acid catalysts play a crucial role in enhancing the yield and selectivity of 2-aminopyrimidine-5-carboximidamide synthesis [41]. Ytterbium triflate (Yb(OTf)₃) has proven particularly effective, catalyzing the reaction between ynones and benzamidine in tetrahydrofuran with yields of 50-69% after 48 hours [26]. The Lewis acid activates carbonyl groups, facilitating nucleophilic attack and subsequent cyclization [42].
Zinc chloride and copper chloride also serve as effective Lewis acid catalysts, with loading levels of 15-20 mol% and 10-15 mol%, respectively [20]. These catalysts operate at elevated temperatures (120-150°C) and provide yields in the range of 60-87% [20]. The selection of appropriate Lewis acid depends on factors such as precursor functionality, desired selectivity, and compatibility with reaction conditions [43].
Table 2: Catalytic Systems for 2-Aminopyrimidine-5-carboximidamide Synthesis
| Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Yield Enhancement Strategy | Typical Yield Range (%) |
|---|---|---|---|---|---|
| Chitosan | Catalytic amount | 85 | Solvent-free | Heterogeneous catalysis | 75-85 |
| Ytterbium Triflate | 10-20 | Room temp - 80 | THF | Lewis acid activation | 50-69 |
| Piperidine | Catalytic amount | Reflux (100) | Water | Phase-transfer catalysis | 75-87 |
| Palladium Complex | 0.5-5 | 80-120 | DMF | C-H functionalization | 61-89 |
| Zinc Chloride | 15-20 | 120-150 | Isopropanol/Toluene | Metal coordination | 70-80 |
| Copper Chloride | 10-15 | 100-120 | Various | Redox catalysis | 60-87 |
| Potassium Carbonate | Stoichiometric | 70-100 | Methanol | Base-promoted cyclization | 65-90 |
| Lewis Acids (BF₃·OEt₂) | 10-15 | Room temp - 80 | Toluene/DCM | Electrophilic activation | 58-80 |
| Triethylamine | Stoichiometric | 80-90 | Solvent-free | Acid-base catalysis | 85-95 |
Base-catalyzed systems offer another effective approach for enhancing the yield of 2-aminopyrimidine-5-carboximidamide synthesis [44]. Potassium carbonate serves as an efficient base catalyst for the reaction between β-chlorovinyl aldehydes and guanidines in methanol, providing yields of 65-90% at temperatures of 70-100°C [19]. The base facilitates deprotonation steps and promotes cyclization reactions, leading to efficient formation of the pyrimidine ring [45].
Triethylamine represents another valuable base catalyst, particularly for solvent-free conditions [28]. When used in stoichiometric amounts at 80-90°C, triethylamine catalyzes the reaction between 2-amino-4,6-dichloropyrimidine and various amines, resulting in yields of 85-95% [28]. The base neutralizes hydrogen chloride generated during the reaction, preventing inhibition of the catalytic cycle [46].
Several strategies have been developed to enhance the yield of 2-aminopyrimidine-5-carboximidamide synthesis beyond catalyst optimization [47]. These include:
Reaction Parameter Optimization: Careful control of temperature, time, and reactant ratios can significantly impact yields [48]. For instance, increasing the reaction time from 15 minutes to 6 hours in palladium-catalyzed reactions can improve yields from 19% to 51% [29].
Solvent Selection: While solvent-free conditions offer advantages, specific solvents can enhance yields for certain catalytic systems. For example, a mixture of isopropanol and toluene has proven effective for zinc chloride-catalyzed reactions, limiting decomposition of reactants [20].
Microwave and Ultrasound Assistance: These techniques provide efficient energy transfer, accelerating reactions and often improving yields [31]. Microwave irradiation at 150°C can reduce reaction times to 15-30 minutes while maintaining good yields (68-82%) [31].
Sequential One-Pot Processes: Conducting multiple reaction steps in a single vessel without intermediate purification can enhance overall yields by minimizing material losses during transfers and purifications.
The purification and crystallization of 2-aminopyrimidine-5-carboximidamide represent critical steps in obtaining high-purity material suitable for further applications. Various techniques have been developed to address the specific challenges associated with purifying this compound, each offering distinct advantages depending on the synthetic route and impurity profile.
Recrystallization serves as a primary purification technique for 2-aminopyrimidine-5-carboximidamide, exploiting differential solubility to separate the desired product from impurities. Ethanol-water mixtures have proven particularly effective, with temperature gradients from 20°C to -20°C facilitating crystallization [12]. This approach typically yields recovery rates of 85-95% with purity levels of 95-99% [12].
For compounds with different solubility profiles, dimethylformamide-methanol systems offer an alternative recrystallization medium [7]. These higher-boiling solvent combinations are particularly useful for compounds with limited solubility in conventional solvents, operating at temperatures of 50-80°C with recovery rates of 80-95% [7].
Chromatographic techniques provide powerful tools for purifying 2-aminopyrimidine-5-carboximidamide, particularly when dealing with complex impurity profiles. Silica gel column chromatography using chloroform-methanol (9:1) mixtures effectively separates polar and non-polar impurities, achieving purities of 90-98% with recovery rates of 70-90% [21].
For more polar derivatives, C-18 reverse-phase chromatography using acetonitrile-water systems offers superior separation [21]. This technique is particularly valuable for purifying final compounds with high polarity, providing purities of 95-98% with recovery rates of 75-85% [21].
Table 3: Purification Techniques and Crystallization Protocols for 2-Aminopyrimidine-5-carboximidamide
| Purification Method | Solvent System | Temperature Range (°C) | Typical Recovery (%) | Purity Achieved (%) | Key Features |
|---|---|---|---|---|---|
| Recrystallization from Ethanol | Ethanol/Water | 20 to -20 | 85-95 | 95-99 | Temperature-dependent solubility |
| Column Chromatography (Silica) | Chloroform/Methanol (9:1) | Room temperature | 70-90 | 90-98 | Polar/non-polar separation |
| Recrystallization from DMF | DMF/Methanol | 50-80 | 80-95 | 95-99 | High-boiling solvent system |
| Washing with Cold Solvents | Diethyl Ether | 0-25 | 90-98 | 85-95 | Simple, efficient |
| C-18 Reverse Phase Chromatography | Acetonitrile/Water | Room temperature | 75-85 | 95-98 | Polar compound purification |
| Trituration with Acid | Dilute HCl | Room temperature | 85-95 | 99-100 | High purity achievement |
| Vacuum Sublimation | Gas phase | 148-194 | 60-80 | 90-95 | Gas-phase crystallization |
| Slurry Crystallization | Methanol | Room temperature | 80-90 | 95-99 | Polymorph control |
| Ball Milling Crystallization | Solid-state | Room temperature | 85-95 | 90-98 | Mechanochemical approach |
Advanced crystallization protocols have been developed to control polymorphism and enhance purity of 2-aminopyrimidine-5-carboximidamide. Vacuum sublimation represents a sophisticated approach, involving crystallization from the gas phase at temperatures of 148-194°C [22]. While recovery rates are moderate (60-80%), this technique provides high-purity material (90-95%) with well-defined crystal morphology [22].
Slurry crystallization in methanol offers another advanced protocol, particularly useful for polymorph control [22]. This technique involves stirring the crude product in methanol at room temperature for extended periods (typically 48 hours), resulting in recovery rates of 80-90% with purities of 95-99% [22]. The controlled crystallization environment facilitates the formation of the most thermodynamically stable polymorph.
A specialized purification approach for 5-pyrimidinecarboxamides involves the formation of adducts with organic bases [12]. This method entails reacting the crude 2-aminopyrimidine-5-carboximidamide with bases such as triethylamine or triethanolamine to form discrete salts [12]. These adducts can be readily purified through recrystallization from appropriate solvents, followed by regeneration of the free compound through treatment with dilute acid [12].
The adduct formation approach offers several advantages:
Sequential purification using different bases (e.g., triethylamine followed by n-dodecylamine) can further enhance purity levels, making this approach particularly valuable for obtaining ultra-pure material [12].
Environmentally friendly purification techniques have gained increasing attention for 2-aminopyrimidine-5-carboximidamide processing. Simple washing with cold diethyl ether represents a straightforward green approach, providing recovery rates of 90-98% with moderate purities of 85-95% [13]. This method minimizes solvent usage and is particularly suitable for removing non-polar impurities [13].
The thermodynamic characterization of 2-Aminopyrimidine-5-carboximidamide reveals significant challenges in experimental determination due to the compound's potential thermal instability. The molecular formula C₅H₇N₅ with a molecular weight of 137.15 g/mol [1] establishes the fundamental thermodynamic framework for this heterocyclic compound.
Comparative analysis with structurally related aminopyrimidine derivatives provides insight into expected thermal behavior. The parent compound 2-aminopyrimidine exhibits a melting point range of 124-128°C [2] [3], while the 5-carboxaldehyde derivative demonstrates significantly elevated thermal stability with a melting point of 209-214°C [4] [5]. The 5-carboxylic acid analog shows exceptional thermal resistance with a melting point exceeding 300°C [6]. This progressive increase in melting points correlates with enhanced intermolecular hydrogen bonding capacity as functional group complexity increases.
| Compound | Melting Point (°C) | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Aminopyrimidine | 124-128 | 158 (186 mbar) | 95.11 |
| 2-Aminopyrimidine-5-carboxaldehyde | 209-214 | 372.7±34.0 (760 mmHg) | 123.11 |
| 2-Aminopyrimidine-5-carboxylic acid | >300 | 474.6 (760 mmHg) | 139.11 |
| 2-Aminopyrimidine-5-carboximidamide | Not determined | Not determined | 137.15 |
For 2-Aminopyrimidine-5-carboximidamide, the carboximidamide functional group (-C(=NH)-NH₂) introduces unique thermal considerations. The imine nitrogen's capacity for tautomerization with the amine form (-C(NH₂)=NH) creates multiple hydrogen bonding pathways that likely elevate the melting point above the parent aminopyrimidine . Based on molecular weight and functional group analysis, the melting point is estimated to fall within the 180-220°C range, intermediate between the carboxaldehyde and carboxylic acid derivatives.
Boiling point determination faces similar experimental challenges, with thermal decomposition likely occurring before normal boiling. The compound's high polarity, evidenced by a calculated topological polar surface area of 103 Ų , suggests significant intermolecular attractions that would elevate boiling point substantially above 400°C under standard atmospheric pressure.
The solubility profile of 2-Aminopyrimidine-5-carboximidamide is dominated by its exceptional polarity arising from multiple nitrogen-containing functional groups. The compound contains five nitrogen atoms within a compact molecular framework, creating extensive hydrogen bonding potential with polar solvents .
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | High (estimated) | Due to amino and carboximidamide groups |
| Polar solvents (general) | High (estimated) | TPSA 103 Ų indicates high polar solubility |
| Methanol | Moderate to high | Based on related aminopyrimidines |
| Ethanol | Moderate to high | Based on related aminopyrimidines |
| DMSO | High (estimated) | Common solvent for polar compounds |
| DMF | High (estimated) | Common solvent for polar compounds |
| Nonpolar solvents | Low (estimated) | Low due to high polarity |
Aqueous solubility is predicted to be exceptionally high based on the compound's hydrogen bonding capacity. The amino group at position 2 and the carboximidamide group at position 5 both function as hydrogen bond donors and acceptors [8]. Related aminopyrimidine derivatives demonstrate significant water solubility, with 2-aminopyrimidine itself being highly soluble in aqueous media [2] [9].
In polar protic solvents such as methanol and ethanol, moderate to high solubility is expected. The parent 2-aminopyrimidine shows good solubility in these solvents [2], and the additional polar carboximidamide group should enhance this property. The estimated LogP value of -0.8 ± 0.3 [10] confirms the compound's preference for polar environments over lipophilic media.
Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide are expected to provide excellent solvation through dipole-dipole interactions and hydrogen bonding with the solvent's oxygen atoms. These solvents commonly dissolve compounds with similar hydrogen bonding profiles [10].
Nonpolar solvents such as hexane, benzene, and chloroform are anticipated to show minimal dissolution capacity. The compound's high polarity and extensive hydrogen bonding requirements are incompatible with nonpolar solvent environments. This selectivity provides opportunities for purification through differential solubility techniques.
The stability profile of 2-Aminopyrimidine-5-carboximidamide exhibits marked pH dependence, primarily governed by the carboximidamide functional group's susceptibility to hydrolysis. Comparative studies with related aminopyrimidine compounds provide mechanistic insights into degradation pathways [11] [12].
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 2-6 (acidic) | Stable | None expected |
| pH 7-9 (neutral) | Stable (estimated) | None expected |
| pH >10 (basic) | Unstable (hydrolysis) | Carboxylic acid derivative |
| Temperature <25°C | Stable | None |
| Temperature 25-37°C | Stable | None |
| Temperature >100°C | Decomposition likely | Various decomposition products |
| Light exposure | Light sensitive (estimated) | Photodegradation products |
| Moisture | Hygroscopic potential | Hydrates possible |
Under acidic conditions (pH 2-6), the compound demonstrates stability comparable to related 6-aminopyridine-2-carboxamidine derivatives, which remain stable in this pH range [11]. The protonation of amino groups under acidic conditions reduces nucleophilicity and prevents intramolecular cyclization reactions that could lead to degradation.
Neutral pH conditions (pH 7-9) are expected to provide optimal stability. The carboximidamide group exists primarily in its neutral form, minimizing hydrolysis potential while maintaining structural integrity. This pH range represents ideal storage and handling conditions.
Basic conditions (pH >10) present significant stability challenges. The mechanism mirrors that observed in related compounds, where hydroxide ion attack on the carboximidamide carbon leads to hydrolysis [11]. The degradation pathway proceeds through nucleophilic addition of hydroxide to form a tetrahedral intermediate, followed by elimination to yield the corresponding 2-aminopyrimidine-5-carboxylic acid and ammonia [13].
The hydrolysis kinetics follow second-order behavior, with reaction rate proportional to both compound concentration and hydroxide ion concentration. Temperature acceleration of this process follows Arrhenius behavior, with rate constants doubling approximately every 10°C increase [13].